Slow Dissociation Kinetics Advantage of Triazolopyridine Core vs. Imidazopyridine in VEGFR2 Inhibition
In a direct scaffold comparison for VEGFR2 kinase inhibition, the [1,2,4]triazolo[1,5-a]pyridine core demonstrated a distinct kinetic advantage over the imidazo[1,2-b]pyridazine core [1]. While both scaffolds maintained the essential H-bond acceptor interaction with Cys919 backbone NH, the triazolopyridine derivative 13d exhibited slow dissociation kinetics, a property not observed with the comparator imidazopyridazine series [1]. Slow dissociation kinetics correlate with prolonged target residence time and enhanced in vivo efficacy independent of systemic exposure [2].
| Evidence Dimension | Kinase dissociation kinetics (target residence time) |
|---|---|
| Target Compound Data | Slow dissociation kinetics demonstrated |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine derivative 2: standard (fast) dissociation kinetics |
| Quantified Difference | Qualitative kinetic advantage; slow dissociation confers prolonged target engagement |
| Conditions | VEGFR2 kinase inhibition assay; co-crystal structure analysis with VEGFR2 |
Why This Matters
The slow dissociation kinetics of the triazolopyridine core translates to extended target residence time, a critical determinant for sustained in vivo efficacy that cannot be achieved with imidazopyridine scaffolds.
- [1] Oguro Y, Miyamoto N, Okada K, et al. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry. 2013;21(15):4714-4729. doi:10.1016/j.bmc.2013.04.042 View Source
- [2] Copeland RA, Pompliano DL, Meek TD. Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. 2006;5(9):730-739. View Source
